molecular formula C13H14N2O3 B15209491 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoic acid CAS No. 918812-45-0

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoic acid

Cat. No.: B15209491
CAS No.: 918812-45-0
M. Wt: 246.26 g/mol
InChI Key: DVHSBEJGJXMOPT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoic acid is a heterocyclic compound that features a pyrazole ring and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 5-methoxybenzoic acid under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or benzoic acid rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
  • 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoic acid is unique due to its specific combination of a pyrazole ring and a methoxybenzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

918812-45-0

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-methoxybenzoic acid

InChI

InChI=1S/C13H14N2O3/c1-8-6-9(2)15(14-8)12-5-4-10(18-3)7-11(12)13(16)17/h4-7H,1-3H3,(H,16,17)

InChI Key

DVHSBEJGJXMOPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)OC)C(=O)O)C

Origin of Product

United States

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